molecular formula C9H10BrClO B13569867 2-(4-Bromo-3-chlorophenyl)propan-2-ol

2-(4-Bromo-3-chlorophenyl)propan-2-ol

Cat. No.: B13569867
M. Wt: 249.53 g/mol
InChI Key: IXVUIGKTJLBRSB-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-chlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrClO It is a derivative of phenylpropanol, where the phenyl ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chlorophenyl)propan-2-ol typically involves the bromination and chlorination of a phenylpropanol precursor. One common method is the reaction of 4-bromo-3-chlorobenzaldehyde with isopropanol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-chlorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(4-Bromo-3-chlorophenyl)propan-2-one, while reduction may produce 2-(4-Bromo-3-chlorophenyl)propane.

Scientific Research Applications

2-(4-Bromo-3-chlorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3’-chloropropiophenone
  • 2-Bromo-1-(4-chlorophenyl)propan-1-one
  • 2-Bromo-1-(3-chlorophenyl)propan-1-one

Uniqueness

2-(4-Bromo-3-chlorophenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

2-(4-bromo-3-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrClO/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5,12H,1-2H3

InChI Key

IXVUIGKTJLBRSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Br)Cl)O

Origin of Product

United States

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